2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride
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Overview
Description
2-Amino-7,7-difluorospiro[35]nonane-2-carboxylic acid hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic nonane core. This can be achieved through a cyclization reaction, often using a suitable precursor such as a cyclohexanone derivative.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination. Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used under controlled conditions to ensure selective fluorination.
Amination and Carboxylation: The introduction of the amino and carboxylic acid groups is typically achieved through nucleophilic substitution and carboxylation reactions. This step may involve the use of reagents like ammonia or amines and carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, usually by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its unique structural features.
Material Science: The compound’s fluorinated spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the interaction of fluorinated compounds with biological systems, providing insights into drug design and development.
Mechanism of Action
The mechanism by which 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride exerts its effects depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability.
Material Science: The compound’s electronic properties can influence the behavior of materials, contributing to their performance in electronic or photonic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxamide
- 2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid methyl ester
2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid: (without hydrochloride)
Uniqueness
2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its free acid or other derivatives. The presence of fluorine atoms also imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2648948-37-0 |
---|---|
Molecular Formula |
C10H16ClF2NO2 |
Molecular Weight |
255.7 |
Purity |
95 |
Origin of Product |
United States |
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